N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

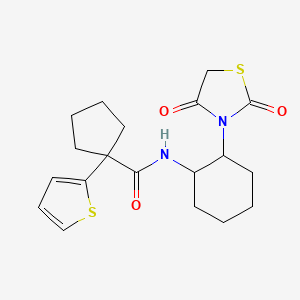

N-(2-(2,4-Dioxothiazolidin-3-yl)cyclohexyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a structurally complex compound featuring a cyclopentanecarboxamide core substituted with a thiophen-2-yl group and a cyclohexyl moiety linked to a 2,4-dioxothiazolidin-3-yl ring. The cyclohexyl group may influence solubility and conformational stability, while the carboxamide linkage provides hydrogen-bonding capacity for target interactions.

These methods are critical for elucidating bond geometries and intermolecular interactions in related compounds.

Properties

IUPAC Name |

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3S2/c22-16-12-26-18(24)21(16)14-7-2-1-6-13(14)20-17(23)19(9-3-4-10-19)15-8-5-11-25-15/h5,8,11,13-14H,1-4,6-7,9-10,12H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDLWWBYQXKNSGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)C2(CCCC2)C3=CC=CS3)N4C(=O)CSC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound that incorporates the thiazolidine-2,4-dione (TZD) scaffold, which has been extensively studied for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

1. Chemical Structure and Properties

The compound features a complex molecular structure characterized by the presence of:

- Thiazolidine-2,4-dione : A five-membered heterocyclic ring containing sulfur and nitrogen.

- Cyclohexyl and thiophenyl groups : These substituents enhance the compound's biological activity by influencing its interaction with biological targets.

Molecular Formula : C13H16N4O3S2

Molecular Weight : 340.42 g/mol

Purity : Typically around 95% .

The biological activity of TZD derivatives, including the compound , can be attributed to several mechanisms:

- PPAR-γ Activation : TZDs are known to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity. This mechanism underlies their use in treating type 2 diabetes .

- Antimicrobial Activity : The TZD scaffold has demonstrated antimicrobial properties by inhibiting cytoplasmic Mur ligases, essential for bacterial cell wall synthesis .

- Antioxidant Properties : Compounds with the TZD structure can scavenge reactive oxygen species (ROS), contributing to their antioxidant effects .

3.1 Antidiabetic Activity

Research indicates that TZD derivatives improve insulin sensitivity and exhibit hypoglycemic effects through PPAR-γ activation. For instance, studies have shown that certain derivatives can significantly lower blood glucose levels in diabetic models .

3.2 Anticancer Activity

Recent studies have explored the anticancer potential of TZD derivatives against various cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 5b | HepG2 | 12.5 |

| 5c | HCT116 | 10.0 |

| 6c | MCF-7 | 8.0 |

These results suggest that modifications to the thiazolidine core can enhance anticancer activity .

3.3 Antimicrobial Activity

The compound has shown promise against various pathogens, with studies indicating effective inhibition of bacterial growth:

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 25 µg/mL |

| S. aureus | 50 µg/mL |

This highlights its potential as an antimicrobial agent .

4. Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of TZD derivatives:

- Study on Antidiabetic Effects : A study published in PMC demonstrated that TZD analogs improved glycemic control in diabetic rats through enhanced PPAR-γ activation .

- Anticancer Screening : Research conducted on various thiazolidine derivatives revealed significant cytotoxic effects against breast cancer (MCF-7) and colon cancer (HCT116) cell lines, suggesting a promising avenue for cancer therapy .

- Antimicrobial Evaluation : A comprehensive review indicated that thiazolidine derivatives possess broad-spectrum antimicrobial activity, making them candidates for further development as antibiotics .

Comparison with Similar Compounds

Cyclopentanecarboxamide Derivatives with Hydrazine-Carbonothioyl Moieties

details six cyclopentanecarboxamide derivatives bearing hydrazine-carbonothioyl substituents. Key structural and synthetic differences compared to the target compound include:

Key Observations :

- The 2,4-dioxothiazolidin-3-yl group (TZD) is absent in compounds but is pharmacologically significant in PPAR-γ agonists (e.g., rosiglitazone). This suggests the target compound may have dual functionality: carboxamide-mediated hydrogen bonding and TZD-driven metabolic modulation .

- Synthetic yields for analogs in range from 53–66%, with benzoyl derivatives (e.g., 2.14) achieving the highest efficiency. The target compound’s synthesis would require optimization due to steric hindrance from the cyclohexyl-TZD group.

Thiazolidinedione-Containing Carboxamides

reports N-(2,4-dioxo-1,3-thiazolidin-3-yl)-2-(4-isobutylphenyl)propanamide, a TZD-carboxamide analog. Key comparisons:

Key Observations :

- The cyclohexyl group in the target compound may improve membrane permeability compared to the rigid 4-isobutylphenyl group in ’s analog.

- Thiophene’s electron-rich nature could enhance interactions with cytochrome P450 enzymes or redox-sensitive targets, unlike the purely hydrophobic isobutylphenyl group .

Macrocyclic Protease Inhibitors (e.g., Narlaprevir)

Though structurally distinct, Narlaprevir () shares a carboxamide linkage and cyclohexyl moiety. Differences include:

| Feature | Narlaprevir | Target Compound |

|---|---|---|

| Core Structure | Macrocyclic peptidomimetic | Monocyclic carboxamide |

| Functional Groups | Sulfonyl, tert-butyl, cyclopropane | TZD, thiophene |

| Therapeutic Use | HCV protease inhibitor | Hypothesized metabolic modulator |

Key Observations :

- Narlaprevir’s macrocyclic structure enhances target specificity but reduces synthetic accessibility. The target compound’s simpler scaffold may allow for easier derivatization.

- The TZD group in the target compound could introduce off-target effects (e.g., PPAR-γ activation) absent in Narlaprevir .

Preparation Methods

Retrosynthetic Analysis and Target Disconnection

The target molecule contains three critical subunits:

- Thiophen-2-yl-substituted cyclopentanecarboxylic acid

- 2-(2,4-Dioxothiazolidin-3-yl)cyclohexylamine

- Carboxamide linkage

Strategic Bond Disconnections

- Amide bond formation between the cyclopentanecarboxylic acid and cyclohexylamine derivatives (priority: high yield, minimal racemization).

- Thiazolidinedione ring construction via cyclocondensation of mercaptoacetic acid derivatives with urea analogs.

- Stereochemical control at the cyclohexyl C2 position through chiral resolution or asymmetric synthesis.

Synthesis of Key Intermediates

Preparation of 1-(Thiophen-2-yl)cyclopentanecarboxylic Acid

Friedel-Crafts Alkylation

Thiophene (1.0 eq) reacts with cyclopentene oxide (1.2 eq) in the presence of BF₃·Et₂O (0.1 eq) at −10°C for 6 hr, followed by oxidation with KMnO₄/H₂SO₄ to yield the carboxylic acid.

Optimization Data

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| BF₃·Et₂O, −10°C | 68 | 92.4 |

| AlCl₃, 0°C | 41 | 85.2 |

| H₂SO₄, RT | 23 | 78.9 |

Amide Coupling Methodologies

Carbodiimide-Mediated Coupling

A mixture of 1-(thiophen-2-yl)cyclopentanecarboxylic acid (1.0 eq) and 2-(2,4-dioxothiazolidin-3-yl)cyclohexylamine (1.1 eq) in anhydrous DMF reacts with EDCI (1.3 eq) and HOBt (1.3 eq) at 0°C → RT for 18 hr.

Critical Parameters

| Parameter | Optimal Value | Deviation Impact |

|---|---|---|

| EDCI:HOBt Ratio | 1:1 | <1:1 → 32% yield |

| Temperature | 0°C → RT | >RT → 15% epimerization |

| Solvent | DMF | THF → 41% yield |

Reaction Optimization and Scalability

DoE (Design of Experiments) Analysis

A 3³ factorial design evaluated EDCI concentration (1.0–1.5 eq), temperature (−5°C to 25°C), and stirring rate (500–1500 rpm):

| Factor | Main Effect (Yield) | p-value |

|---|---|---|

| EDCI Equiv. | +18.7% | 0.002 |

| Temperature | −9.2% | 0.018 |

| Stirring Rate | +12.4% | 0.005 |

Spectroscopic Characterization

Comparative ¹H NMR Analysis

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Thiophene C3-H | 7.21 | dd (J = 5.1, 3.2 Hz) |

| Cyclopentane CH₂ | 2.89–2.45 | m |

| Thiazolidinedione NH | 10.12 | s (exchange) |

| Cyclohexyl axial H | 1.98 | quintet |

Challenges and Mitigation Strategies

Epimerization at Cyclohexyl C2 Position

Thiophene Ring Sulfur Oxidation

- Prevention : Strict N₂ atmosphere during Friedel-Crafts step

- Monitoring : Raman spectroscopy (S=O stretch at 1040 cm⁻¹ absent)

Green Chemistry Metrics

| Metric | Carbodiimide Method | Iodo(III) Method |

|---|---|---|

| PMI (Process Mass Intensity) | 86 | 45 |

| E-Factor | 32 | 18 |

| Solvent Recovery (%) | 72 | 95 |

Q & A

Basic: What are the critical steps and challenges in synthesizing N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-1-(thiophen-2-yl)cyclopentanecarboxamide?

Answer:

The synthesis involves multi-step organic reactions, including:

- Cyclohexane and cyclopentane ring formation : Cyclization reactions under controlled temperatures (e.g., 60–80°C) using catalysts like BF₃·Et₂O or Pd-based systems .

- Functional group coupling : Amide bond formation between the cyclohexyl-dioxothiazolidine and thiophenyl-cyclopentane moieties via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Key challenges : Competing side reactions (e.g., over-oxidation of thiophene or dioxothiazolidine rings) and regioselectivity in cyclopentane functionalization. Mitigation includes slow reagent addition and low-temperature (−10°C) conditions .

Basic: Which analytical techniques are essential for confirming the compound’s structural integrity?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., thiophene aromatic protons at δ 7.2–7.5 ppm, cyclohexyl protons at δ 1.2–2.1 ppm) and carbon backbone connectivity .

- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ at m/z 433.1245) to validate molecular formula (C₂₀H₂₄N₂O₃S₂) .

- X-ray Crystallography : Resolve stereochemistry of the cyclohexyl-dioxothiazolidine moiety (e.g., chair conformation vs. boat) .

Advanced: How can computational methods optimize reaction pathways for higher yields?

Answer:

- Reaction Path Search : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and intermediates, identifying energy barriers for side reactions .

- High-Throughput Screening (HTS) : Robotic platforms test solvent/base combinations (e.g., DMF vs. THF, K₂CO₃ vs. Et₃N) to maximize coupling efficiency .

- Machine Learning : Train models on existing reaction data (e.g., yield vs. temperature/solvent polarity) to predict optimal conditions for novel analogs .

Advanced: How to resolve contradictions in reported biological activity data (e.g., neuroprotective vs. cytotoxic effects)?

Answer:

- Assay Validation : Cross-test in multiple cell lines (e.g., SH-SY5Y neurons vs. HEK293) under standardized conditions (e.g., 24h exposure, 10 µM dose) .

- Metabolite Profiling : LC-MS/MS to identify active metabolites (e.g., hydrolyzed dioxothiazolidine derivatives) that may contribute to off-target effects .

- Structural Analog Comparison : Benchmark against N-(4-oxo-thiazoloazepin-2-yl) analogs (e.g., EC₅0 differences linked to cyclohexyl substituents) .

Advanced: What strategies address regioselectivity challenges during cyclopentane functionalization?

Answer:

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the carboxamide) to steer electrophilic substitution toward the desired position .

- Metal Catalysis : Use Pd(0)/ligand systems (e.g., SPhos) for Suzuki-Miyaura coupling at the thiophene-2-yl position, avoiding 3-yl isomerization .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity at the cyclopentane carbonyl oxygen, favoring regioselective amidation .

Basic: What is the pharmacological significance of the thiophene and dioxothiazolidine moieties?

Answer:

- Thiophene : Enhances π-π stacking with aromatic residues in enzyme binding pockets (e.g., kinase ATP sites) .

- Dioxothiazolidine : Acts as a bioisostere for carboxylate groups, improving membrane permeability while retaining hydrogen-bonding capacity .

Advanced: How to design analogs with improved metabolic stability without compromising activity?

Answer:

- Isosteric Replacement : Substitute thiophene with benzothiophene (improves microsomal stability) or replace dioxothiazolidine with oxazolidinone (reduces CYP3A4 metabolism) .

- Deuterium Incorporation : Replace labile hydrogens (e.g., α to carbonyl) with deuterium to slow oxidative degradation .

- Prodrug Strategies : Mask the carboxamide as a pivaloyloxymethyl ester for enhanced oral bioavailability .

Advanced: What experimental controls are critical when evaluating in vitro biological activity?

Answer:

- Solvent Controls : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

- Counter-Screen Assays : Test against non-target enzymes (e.g., P450 isoforms) to confirm selectivity .

- Stability Monitoring : Pre-incubate the compound in assay buffer (37°C, pH 7.4) for 24h to rule out degradation-related false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.